molecular formula C10H8O2 B14419075 Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate CAS No. 86031-44-9

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate

Cat. No.: B14419075
CAS No.: 86031-44-9
M. Wt: 160.17 g/mol
InChI Key: NEYFNPZFKZZMNI-UHFFFAOYSA-N
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Description

Methyl bicyclo[420]octa-1,3,5,7-tetraene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of terminal aryl alkynes with a rhodium (I) complex catalyst. This reaction proceeds through a sequence of head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . The reaction conditions often include the use of a flexible NHC-based pincer ligand, which interconverts between different coordination modes to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carboxylate group.

    Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functional groups.

Uniqueness

Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate is unique due to its specific functionalization at the carboxylate position. This functional group imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the carboxylate group also enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

86031-44-9

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

methyl bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-2-carboxylate

InChI

InChI=1S/C10H8O2/c1-12-10(11)9-4-2-3-7-5-6-8(7)9/h2-6H,1H3

InChI Key

NEYFNPZFKZZMNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=C2

Origin of Product

United States

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